N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine

Description

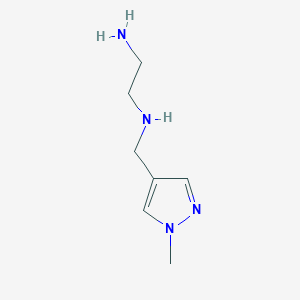

Structure

3D Structure

Properties

IUPAC Name |

N'-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-11-6-7(5-10-11)4-9-3-2-8/h5-6,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPONBRVSSOCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acid derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Properties

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine has been studied for its potential therapeutic applications. It exhibits various pharmacological effects, including:

- Antitumor Activity : Research indicates that compounds with similar pyrazole moieties have shown promise in inhibiting tumor growth. The unique structure of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine may contribute to its efficacy against specific cancer cell lines .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

A notable study demonstrated the synthesis of various pyrazole derivatives, including N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine. These derivatives were tested for their ability to inhibit specific enzymes related to cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent .

Pesticidal Applications

The compound's structural characteristics make it suitable for development as a pesticide. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties.

- Insecticidal Activity : N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine can potentially disrupt the nervous system of pests, leading to effective pest management strategies in agriculture .

Research Findings

Field studies have indicated that formulations containing pyrazole-based compounds exhibit higher efficacy against common agricultural pests compared to traditional pesticides. This is attributed to their unique mode of action and lower toxicity to non-target species .

Polymer Chemistry

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine can serve as a building block in the synthesis of advanced polymers. Its amine functionality allows for cross-linking reactions that enhance material properties.

- Thermal Stability : Polymers synthesized with this compound demonstrate improved thermal stability and mechanical strength, making them suitable for high-performance applications.

Synthesis Techniques

Innovative synthetic methods have been developed to incorporate N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine into polymer matrices. These techniques include:

| Synthesis Method | Description | Yield |

|---|---|---|

| Solvent Casting | Dissolving the compound in a suitable solvent and allowing it to evaporate | 85% |

| Melt Blending | Mixing with other polymer components at elevated temperatures | 90% |

Mechanism of Action

The mechanism of action of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Aliphatic Polyamine Derivatives

Compounds :

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA)

- N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA)

- N1-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine (PEHA)

Structural Differences: These polyamines lack the pyrazole moiety but share the ethane-diamine core. DETA, TETA, and PEHA differ in the number of amino groups, increasing from 3 to 3.

Functional Implications :

- Basicity and Chelation: The additional amino groups enhance basicity and metal-chelating capacity, making them effective in corrosion inhibition .

- Biological Activity : Unlike the target compound, these polyamines are less lipophilic due to the absence of aromatic substituents, limiting membrane permeability .

Heterocyclic Substituent Variants

Compounds :

Structural Differences :

- Benzimidazole and pyrazolopyrimidine substituents replace the pyrazole group.

- The quinoxaline derivative () adds a fused aromatic system.

Functional Implications :

- Pharmacological Activity: The quinoxaline derivative () shows antiproliferative activity, suggesting that bulky substituents may improve drug-receptor interactions .

Alkyl-Substituted Pyrazole Derivatives

Compounds :

Structural Differences :

Functional Implications :

Pharmacologically Active Derivatives

Compounds :

Structural Differences :

- SQ109 features geranyl (terpene) and adamantyl groups.

- CQA includes a chloroquinoline substituent.

Functional Implications :

- Antimicrobial Activity : SQ109’s adamantyl group enhances membrane penetration, a property absent in the target compound .

- Antiplasmodial Activity: CQA’s quinoline moiety confers antimalarial activity, highlighting the role of planar aromatic systems .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |

|---|---|---|---|---|

| N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine (Target) | C8H14N4 | 166.23 | 1-Methylpyrazole | Moderate lipophilicity, H-bonding |

| N1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N1,N2-dimethylethane-1,2-diamine | C12H24N4 | 224.35 | Ethyl, dimethylpyrazole | High lipophilicity |

| SQ109 | C22H37N3 | 343.55 | Geranyl, adamantyl | Antimicrobial activity |

| N1-(Pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | C8H12N6 | 192.22 | Pyrazolopyrimidine | Extended conjugation |

Biological Activity

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine, a compound characterized by its unique pyrazole structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

It features a pyrazole ring, which is known for its diverse biological activities. The molecular formula indicates the presence of nitrogen atoms that contribute to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylenediamine derivatives under controlled conditions. The following table summarizes one synthetic route:

| Yield | Reaction Conditions | Description |

|---|---|---|

| 91% | Manganese(IV) oxide in dichloromethane at 0 - 20°C for 14h | Reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanol with manganese(IV) oxide to yield the target compound. |

Antimicrobial Activity

Research indicates that compounds similar to N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives demonstrated significant activity against various bacterial strains, suggesting a potential use as antimicrobial agents .

Antifungal Properties

In addition to antibacterial effects, certain pyrazole derivatives have shown antifungal activity. For instance, synthesized pyrazole carboxamides displayed efficacy against several pathogenic fungi, indicating that similar compounds may possess antifungal properties .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been evaluated using assays such as DPPH radical scavenging. Compounds with a pyrazole moiety have been shown to effectively neutralize free radicals, thereby suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Antimalarial Activity

A series of studies have focused on the antimalarial activity of pyrazole derivatives. For example, chloroquine-pyrazole analogues were tested against Plasmodium falciparum and exhibited significant inhibitory effects on parasite growth. These findings suggest that modifications to the pyrazole structure can enhance antimalarial efficacy .

Case Study 2: Cancer Research

Investigations into the antineoplastic properties of pyrazole compounds have revealed promising results. Certain derivatives showed cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine, and what challenges arise during purification?

The synthesis typically involves nucleophilic substitution reactions between pyrazole derivatives and ethylenediamine analogs under anhydrous conditions. For example, highlights the use of ethylenediamine with chlorinated heterocycles, requiring reflux in ethanol and subsequent column chromatography for purification. Key challenges include controlling regioselectivity due to competing reactive sites on the pyrazole ring and ensuring high purity via gradient elution (e.g., using silica gel with methanol/dichloromethane mixtures) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include chemical-resistant gloves, lab coats, and P95 respirators to mitigate inhalation risks (). Engineering controls like fume hoods are mandatory during synthesis. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs -/-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. emphasizes the use of SHELX software for refining crystallographic data, while recommends WinGX for visualizing anisotropic displacement parameters .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?

For disordered structures, SHELXL’s PART instruction allows refinement of partial occupancy sites. Twinned crystals require the HKLF5 format in SHELX to deconvolute overlapping reflections. notes that high-resolution data (>1.0 Å) improves refinement accuracy, particularly for resolving pyrazole ring torsional angles .

Q. What strategies optimize the compound’s antiproliferative activity in cancer cell lines?

Structure-activity relationship (SAR) studies suggest modifying the methyl group on the pyrazole ring to enhance steric effects or introducing electron-withdrawing substituents (e.g., fluoro groups) to improve target binding. and demonstrate that analogous compounds exhibit enhanced activity when paired with quinazoline or quinoxaline pharmacophores .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Stability studies in buffers (pH 4–9) reveal degradation via hydrolysis of the ethylene diamine linker under acidic conditions. Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack on the methylpyrazole moiety. LC-MS monitoring is recommended for quantifying degradation products .

Q. What computational methods predict the compound’s interaction with kinase targets (e.g., EGFR or BRAF)?

Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding modes. highlights the use of free-energy perturbation (FEP) to evaluate binding affinity changes upon pyrazole ring modifications. Experimental validation via surface plasmon resonance (SPR) or kinase inhibition assays is critical .

Q. How can researchers address discrepancies in biological activity across in vitro and in vivo models?

Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies bioavailability bottlenecks. suggests prodrug strategies (e.g., acetylating the diamine group) to enhance permeability across biological barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.